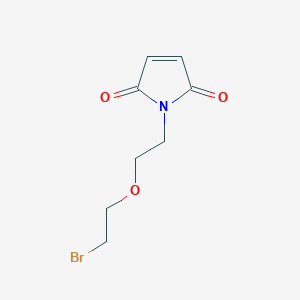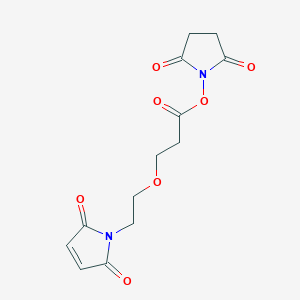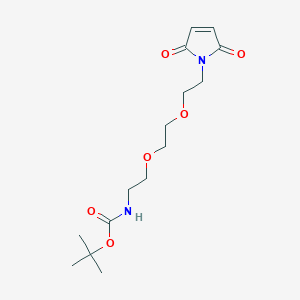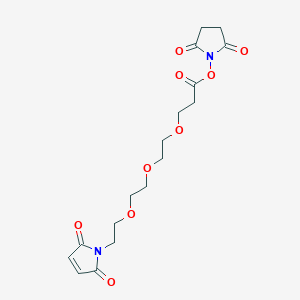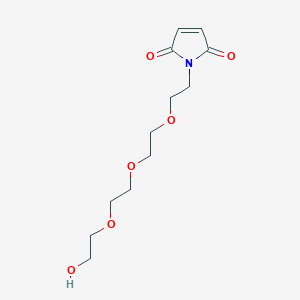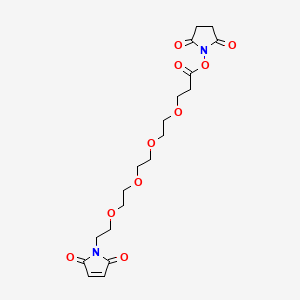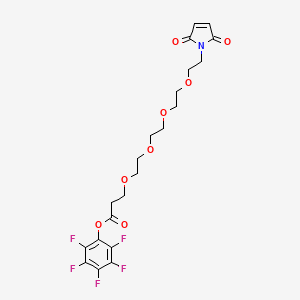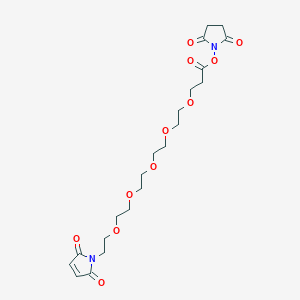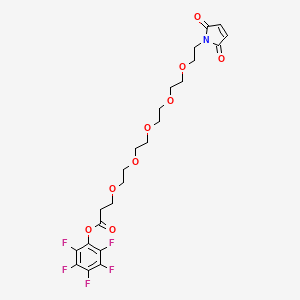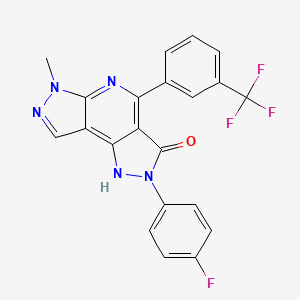
CTLA-4-Inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytotoxische T-Lymphozyten-assoziiertes Protein 4 (CTLA-4)-Inhibitoren sind eine Klasse von Verbindungen, die eine entscheidende Rolle bei der Modulation des Immunsystems spielen. CTLA-4 ist ein Proteinrezeptor, der auf der Oberfläche von T-Zellen gefunden wird, einer Art von weißen Blutkörperchen, die an der Immunantwort beteiligt sind. CTLA-4-Inhibitoren blockieren die inhibitorischen Signale, die CTLA-4 an T-Zellen sendet, wodurch die Immunantwort gegen Krebszellen verstärkt wird. Diese Inhibitoren haben ein großes Potenzial in der Krebsimmuntherapie gezeigt, insbesondere bei der Behandlung von Melanomen und anderen Krebsarten .
Wissenschaftliche Forschungsanwendungen
CTLA-4 inhibitors have a wide range of scientific research applications, including:
Cancer Immunotherapy: CTLA-4 inhibitors are used to enhance the immune response against cancer cells, particularly in melanoma and other types of cancer.
Autoimmune Diseases: Research is ongoing to explore the potential of CTLA-4 inhibitors in treating autoimmune diseases by modulating the immune response.
Biological Studies: CTLA-4 inhibitors are used in various biological studies to understand the mechanisms of immune regulation and T cell activation.
Drug Development: These inhibitors are also used in the development of new therapeutic agents targeting immune checkpoints.
Biochemische Analyse
Biochemical Properties
The CTLA-4 inhibitor interacts with several biomolecules, including enzymes and proteins. It binds to the CTLA-4 receptor on T cells, preventing CTLA-4 from binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs) . This interaction disrupts the inhibitory signal that CTLA-4 would typically send to the T cell, allowing the T cell to remain active and continue its immune response .
Cellular Effects
The CTLA-4 inhibitor has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By blocking the inhibitory signal of CTLA-4, the CTLA-4 inhibitor allows T cells to remain active, leading to an enhanced immune response .
Molecular Mechanism
The CTLA-4 inhibitor exerts its effects at the molecular level through several mechanisms. It binds to the CTLA-4 receptor on T cells, preventing CTLA-4 from binding to its ligands, CD80 and CD86, on APCs . This binding interaction disrupts the inhibitory signal that CTLA-4 would typically send, allowing the T cell to remain active .
Temporal Effects in Laboratory Settings
The effects of the CTLA-4 inhibitor can change over time in laboratory settings. Studies have shown that the CTLA-4 inhibitor can have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of the CTLA-4 inhibitor can vary with different dosages in animal models. Some studies have observed threshold effects, where the CTLA-4 inhibitor only begins to have an effect after a certain dosage is reached . High doses of the CTLA-4 inhibitor can also lead to toxic or adverse effects .
Metabolic Pathways
The CTLA-4 inhibitor is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The CTLA-4 inhibitor is transported and distributed within cells and tissues in a variety of ways. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation
Subcellular Localization
The subcellular localization of the CTLA-4 inhibitor can have effects on its activity or function. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von CTLA-4-Inhibitoren umfasst in der Regel komplexe organische Synthesetechniken. Ein üblicher Ansatz ist die Verwendung von KI-gestütztem virtuellem Screening, um potenzielle kleine Moleküle zu identifizieren, die CTLA-4 hemmen können. Diese Moleküle werden dann mit Standardmethoden der organischen Chemie synthetisiert, z. B. nukleophile Substitution, Oxidation und Reduktionsreaktionen .
Industrielle Produktionsmethoden
Die industrielle Produktion von CTLA-4-Inhibitoren beinhaltet oft die Verwendung biotechnologischer Verfahren zur Herstellung von monoklonalen Antikörpern. Diese Antikörper sind so konzipiert, dass sie CTLA-4 gezielt angreifen und hemmen. Der Produktionsprozess umfasst die Verwendung der rekombinanten DNA-Technologie, um Zelllinien zu erzeugen, die die gewünschten Antikörper produzieren, gefolgt von Reinigungs- und Formulierungsprozessen .
Analyse Chemischer Reaktionen
Reaktionstypen
CTLA-4-Inhibitoren können verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus dem Inhibitormolekül.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus dem Inhibitormolekül.
Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe im Inhibitormolekül durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von CTLA-4-Inhibitoren verwendet werden, sind:
Oxidationsmittel: Wie Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Alkylhalogenide und Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel modifizierte Versionen des ursprünglichen CTLA-4-Inhibitormoleküls mit verstärkter oder veränderter biologischer Aktivität .
Wissenschaftliche Forschungsanwendungen
CTLA-4-Inhibitoren haben eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Krebsimmuntherapie: CTLA-4-Inhibitoren werden verwendet, um die Immunantwort gegen Krebszellen zu verstärken, insbesondere bei Melanomen und anderen Krebsarten.
Autoimmunerkrankungen: Es wird geforscht, um das Potenzial von CTLA-4-Inhibitoren bei der Behandlung von Autoimmunerkrankungen durch Modulation der Immunantwort zu untersuchen.
Biologische Studien: CTLA-4-Inhibitoren werden in verschiedenen biologischen Studien verwendet, um die Mechanismen der Immunregulation und der T-Zell-Aktivierung zu verstehen.
Arzneimittelentwicklung: Diese Inhibitoren werden auch bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Immun-Checkpoint-Moleküle abzielen.
Wirkmechanismus
CTLA-4-Inhibitoren entfalten ihre Wirkung, indem sie die Interaktion zwischen CTLA-4 und seinen Liganden, CD80 und CD86, auf antigenpräsentierenden Zellen blockieren. Diese Blockade verhindert die inhibitorischen Signale, die CTLA-4 an T-Zellen sendet, wodurch die T-Zell-Aktivierung und -Proliferation verstärkt wird. Die verstärkte T-Zell-Aktivität führt zu einer stärkeren Immunantwort gegen Krebszellen .
Wirkmechanismus
CTLA-4 inhibitors exert their effects by blocking the interaction between CTLA-4 and its ligands, CD80 and CD86, on antigen-presenting cells. This blockade prevents the inhibitory signals that CTLA-4 sends to T cells, thereby enhancing T cell activation and proliferation. The enhanced T cell activity leads to a stronger immune response against cancer cells .
Vergleich Mit ähnlichen Verbindungen
CTLA-4-Inhibitoren werden oft mit anderen Immun-Checkpoint-Inhibitoren verglichen, wie z. B. Programmiertem Zelltod-Protein 1 (PD-1)-Inhibitoren und Programmiertem Zelltod-Liganden 1 (PD-L1)-Inhibitoren. Während alle diese Inhibitoren durch Modulation der Immunantwort wirken, sind CTLA-4-Inhibitoren in ihrem Wirkmechanismus und ihrem spezifischen Ziel auf T-Zellen einzigartig .
Ähnliche Verbindungen
PD-1-Inhibitoren: Diese Inhibitoren blockieren die Interaktion zwischen PD-1 auf T-Zellen und seinen Liganden, PD-L1 und PD-L2, auf Krebszellen.
PD-L1-Inhibitoren: Diese Inhibitoren blockieren die Interaktion zwischen PD-L1 auf Krebszellen und PD-1 auf T-Zellen.
CTLA-4-Inhibitoren sind einzigartig in ihrer Fähigkeit, die T-Zell-Aktivierung zu verstärken, indem sie die inhibitorischen Signale von CTLA-4 blockieren, wodurch sie zu einem wertvollen Werkzeug in der Krebsimmuntherapie werden .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N5O/c1-29-19-15(10-26-29)18-16(20(31)30(28-18)14-7-5-13(22)6-8-14)17(27-19)11-3-2-4-12(9-11)21(23,24)25/h2-10,28H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKVVTLTCHDAST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C3C(=C2C=N1)NN(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


